Cas no 301221-79-4 (Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate)

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- 2-bromo-1-(1-Boc-piperidin-4-yl)ethanone
- tert-Butyl 4-(2-bromoacetyl)-piperidine-1-carboxylate
- 4-(2-bromoacetyl)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-bromo-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-Bromoacetyl-1-(t-butoxycarbonyl)piperidine
- AB65079
- AGN-PC-01RI9V
- ANW-53302
- CTK8B6334
- QC-7845
- RW3088
- t-butyl 4-(bromoacetyl)-piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidinecarboxylate
- tert-butyl 4-(bromoacetyl)piperidine-1-carboxylate
- 4-(2-Bromoacetyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-(bromoacetyl)-, 1,1-dimethylethyl ester
- 1-BOC-4-(2-BROMO-ACETYL)-PIPERIDINE
- HYRSGTXIVIMOOX-UHFFFAOYSA-N
- 1-Boc-4-(2-bromoacetyl)piperidine
- FCH1617918
- SY037
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
-
- MDL: MFCD11975555
- インチ: 1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3
- InChIKey: HYRSGTXIVIMOOX-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C(C1([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.6
じっけんとくせい
- 密度みつど: 1.336
- ふってん: 368 ºC
- フラッシュポイント: 176 ºC
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051274-25g |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 97% | 25g |
¥2150.00 | 2024-08-02 | |
eNovation Chemicals LLC | D520358-1g |
tert-Butyl 4-(2-broMoacetyl)piperidine-1-carboxylate |
301221-79-4 | 97% | 1g |
$900 | 2024-05-24 | |
TRC | B695370-100mg |
tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
eNovation Chemicals LLC | K11958-1g |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 95% | 1g |
$500 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051274-1g |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 97% | 1g |
¥109.00 | 2024-08-02 | |
Chemenu | CM107726-5g |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 97% | 5g |
$264 | 2021-08-06 | |
Enamine | EN300-49476-0.5g |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 95.0% | 0.5g |
$19.0 | 2025-03-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71990-250mg |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate |
301221-79-4 | 95% | 250mg |
¥59.0 | 2023-09-06 | |
abcr | AB438796-5 g |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, 95%; . |
301221-79-4 | 95% | 5g |
€277.00 | 2022-03-02 | |
abcr | AB438796-10 g |
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, 95%; . |
301221-79-4 | 95% | 10g |
€459.00 | 2022-03-02 |
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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7. Book reviews
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylateに関する追加情報
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Comprehensive Overview
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, with the CAS number 301221-79-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl ester group and a bromoacetyl substituent. The combination of these functional groups makes it an invaluable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is particularly noteworthy. The piperidine ring, a six-membered saturated amine, serves as a rigid framework that can be further functionalized to introduce diverse chemical functionalities. The tert-butyl ester group enhances the compound's stability and solubility, making it easier to handle during synthetic procedures. Additionally, the bromoacetyl group introduces reactivity, enabling the compound to participate in various nucleophilic substitution reactions. This combination of stability and reactivity makes it an ideal building block for constructing complex molecular architectures.
Recent advancements in synthetic chemistry have highlighted the utility of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in the construction of bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the synthesis of peptide mimetics and small-molecule inhibitors. Its ability to undergo both alkylation and acylation reactions has been exploited to create diverse libraries of compounds with potential therapeutic applications. Furthermore, its use in click chemistry has been reported, underscoring its versatility in modern drug discovery pipelines.
The synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate typically involves a multi-step process that begins with the preparation of the piperidine derivative. One common approach involves the alkylation of piperidine with an appropriate bromoacetophenone derivative, followed by esterification to introduce the tert-butyl group. This sequence ensures high yields and excellent purity, making it suitable for large-scale production. Recent studies have also explored alternative synthetic routes, such as microwave-assisted synthesis and enzymatic catalysis, which offer potential improvements in efficiency and sustainability.
In terms of applications, Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate has found utility in various areas of chemical research. It has been used as a precursor for the synthesis of β-lactam antibiotics, where its bromoacetyl group plays a critical role in forming the β-lactam ring. Additionally, its use in peptide synthesis has been documented, where it serves as a reactive intermediate for constructing complex peptide backbones. The compound's ability to undergo both nucleophilic and electrophilic reactions makes it an indispensable tool in modern organic synthesis.
From a pharmacological perspective, derivatives of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate have shown promising activity in preclinical studies. For example, certain analogs have demonstrated potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Other studies have explored their activity against cancer cell lines, highlighting their potential as antitumor agents. These findings underscore the importance of this compound as a lead structure for drug discovery efforts.
In conclusion, Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a highly versatile compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it an invaluable tool for constructing complex molecular architectures, while its role as an intermediate in drug discovery underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, its significance in the field is likely to grow further.
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